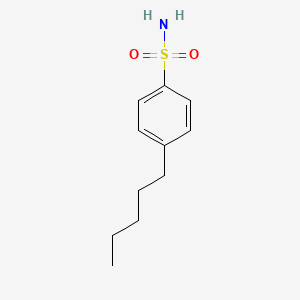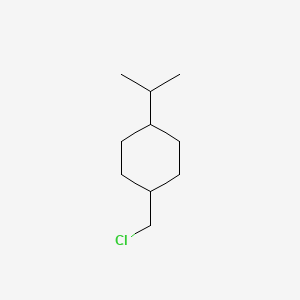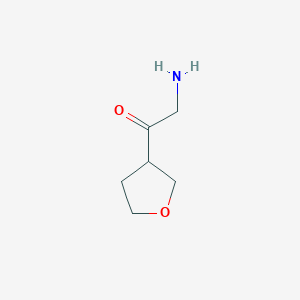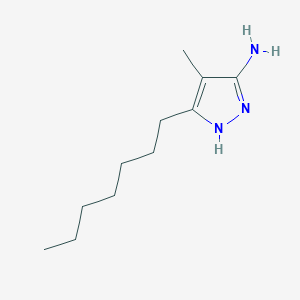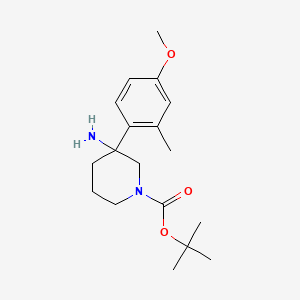
Tert-butyl 3-amino-3-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-amino-3-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C18H28N2O3 and a molecular weight of 320.4 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include the use of protecting groups and selective functionalization to achieve the desired product .
Industrial Production Methods
standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction environments, are likely employed to ensure the quality and consistency of the product .
化学反应分析
Types of Reactions
Tert-butyl 3-amino-3-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with modified functional groups .
科学研究应用
Tert-butyl 3-amino-3-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate has several scientific research applications, including:
作用机制
The mechanism of action of tert-butyl 3-amino-3-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes, receptors, or other biomolecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: A similar compound used as a semi-flexible linker in targeted protein degradation.
N-Boc-4-piperidineacetaldehyde: Another related compound used in organic synthesis and as a building block for more complex molecules.
Uniqueness
Tert-butyl 3-amino-3-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate is unique due to its specific structural features, including the presence of a methoxy group and a tert-butyl ester. These structural elements confer distinct chemical properties and reactivity, making it valuable for specific research and development applications .
属性
分子式 |
C18H28N2O3 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
tert-butyl 3-amino-3-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-13-11-14(22-5)7-8-15(13)18(19)9-6-10-20(12-18)16(21)23-17(2,3)4/h7-8,11H,6,9-10,12,19H2,1-5H3 |
InChI 键 |
CJHYCNVCTMRSRA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OC)C2(CCCN(C2)C(=O)OC(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



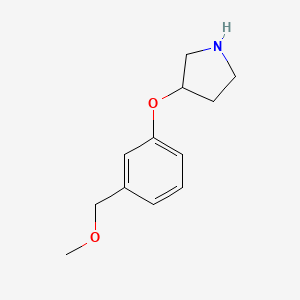
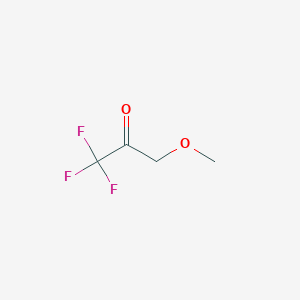
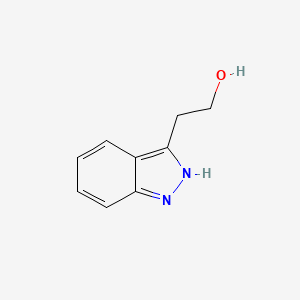
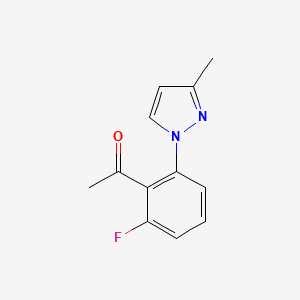
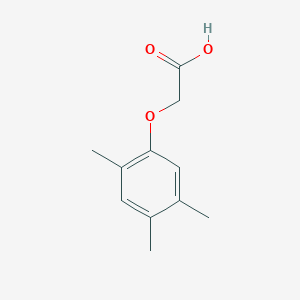

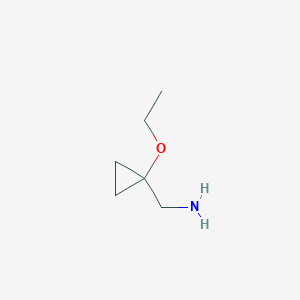
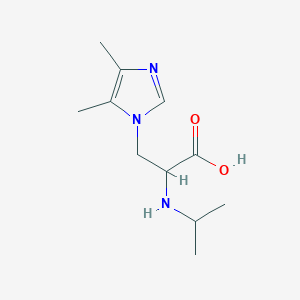
![2-[(4-Methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B15323995.png)
